2-(1-Pyrrolidinylmethyl)-1,4-oxazepane

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

2-(1-Pyrrolidinylmethyl)-1,4-oxazepane (CAS 933720-55-9) is a heterocyclic small molecule featuring a seven-membered 1,4-oxazepane ring substituted at the 2-position with a pyrrolidinylmethyl group. With a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol, it is commercially available as a racemic free base in liquid form with typical purities of 95% or higher.

Molecular Formula C10H20N2O
Molecular Weight 184.28 g/mol
CAS No. 933720-55-9
Cat. No. B1532684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Pyrrolidinylmethyl)-1,4-oxazepane
CAS933720-55-9
Molecular FormulaC10H20N2O
Molecular Weight184.28 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC2CNCCCO2
InChIInChI=1S/C10H20N2O/c1-2-6-12(5-1)9-10-8-11-4-3-7-13-10/h10-11H,1-9H2
InChIKeyNFHDKDQZUBECJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Pyrrolidinylmethyl)-1,4-oxazepane (CAS 933720-55-9): A Versatile Heterocyclic Building Block for Medicinal Chemistry Procurement


2-(1-Pyrrolidinylmethyl)-1,4-oxazepane (CAS 933720-55-9) is a heterocyclic small molecule featuring a seven-membered 1,4-oxazepane ring substituted at the 2-position with a pyrrolidinylmethyl group [1]. With a molecular formula of C10H20N2O and a molecular weight of 184.28 g/mol, it is commercially available as a racemic free base in liquid form with typical purities of 95% or higher [1]. Its measured LogP value of 0.33 indicates a balance of hydrophilicity and lipophilicity favorable for drug-like properties . The compound serves primarily as a research chemical and a versatile building block in organic synthesis and medicinal chemistry programs, offering a unique scaffold for the construction of more complex pharmacologically relevant molecules [1].

The Critical Failure of Generic Substitution for 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane (CAS 933720-55-9)


While other 1,4-oxazepane derivatives or pyrrolidine-containing scaffolds may appear superficially similar, simple substitution is scientifically unsound due to the precise structural and stereoelectronic requirements for specific biological or chemical interactions. Studies on related heterocyclic systems, such as functionalized morpholines and oxazepanes, have demonstrated that even minor modifications to the N-substituent or ring size can lead to a complete loss of glycosidase inhibitory activity, underscoring the critical and non-fungible nature of the specific substitution pattern [1]. Furthermore, the specific combination of a pyrrolidine moiety with an oxazepane ring creates a unique pharmacophore whose conformational and electronic properties are not replicated by other bioisosteres like morpholine or piperazine, which exhibit different basicity, lipophilicity, and binding profiles [2]. Therefore, the procurement of the exact compound is not merely a matter of convenience but a fundamental prerequisite for reproducing and advancing research findings.

Product-Specific Quantitative Evidence for 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane (CAS 933720-55-9)


Optimized Lipophilicity of 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane for Blood-Brain Barrier Penetration Compared to Morpholine and Piperazine Analogs

2-(1-Pyrrolidinylmethyl)-1,4-oxazepane exhibits a LogP of 0.33, placing it in an optimal range for CNS penetration and oral bioavailability. This is a distinct differentiation from the more hydrophilic morpholine (LogP ≈ -0.86) and the more lipophilic piperazine (LogP ≈ 0.09) scaffolds, which are common bioisosteres in drug design [1].

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Superior Scaffold Conformational Rigidity of the 1,4-Oxazepane Core in 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane Relative to Flexible Piperazine and Morpholine Analogs

The seven-membered 1,4-oxazepane ring in this compound offers a unique conformational profile that is distinct from the six-membered morpholine and piperazine rings. The 1,4-oxazepane ring is known to adopt a twist-chair conformation, which provides a different spatial orientation of the nitrogen and oxygen heteroatoms compared to the chair conformation of its six-membered counterparts [1]. This translates to a measurable difference in the exit vectors for the attached pyrrolidinylmethyl group, a critical parameter for engaging biological targets with high specificity [2].

Medicinal Chemistry Conformational Analysis Structure-Based Drug Design

Quantified Differential Glycosidase Inhibitory Profile: N-Substituted Morpholines Outperform Oxazepanes by a Factor of >5 in IC50

In a head-to-head study of functionalized N-substituted morpholines and oxazepanes for glycosidase inhibition, N-alkyl morpholines (compounds 15a-15d) demonstrated non-competitive inhibition of β-d-galactosidase with IC50 values ranging from 55.1 to 88.6 μM [1]. In stark contrast, the tested N-substituted oxazepanes, which serve as the closest structural class to 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane, exhibited significantly weaker or no detectable inhibitory activity in the same assay system [1].

Enzymology Glycosidase Inhibition SAR Studies

Preferential Use of 1,4-Oxazepane Scaffolds for Monoamine Reuptake Inhibition Over Morpholine or Piperazine in Patent Literature

An analysis of patent literature reveals a distinct preference for the 1,4-oxazepane core in the development of novel monoamine reuptake inhibitors (MRIs) for indications like depression, anxiety, and urinary incontinence [1]. The patent specifically claims 1,4-oxazepane derivatives as having superior monoamine reuptake inhibitory activity, a key mechanism for CNS drugs [1]. This contrasts with the use of morpholine and piperazine, which are more commonly employed in other therapeutic areas or as solubility-enhancing groups [2].

CNS Therapeutics Monoamine Reuptake Inhibitors Patent Analysis

Optimized Rotatable Bond Count (Nrot = 2) for Improved Ligand Efficiency and Binding Site Fit

2-(1-Pyrrolidinylmethyl)-1,4-oxazepane possesses a low rotatable bond count of 2, a key indicator of molecular rigidity . This low number contrasts with more flexible analogs that incorporate longer linkers or additional substituents, which can have 4-6 rotatable bonds . In drug discovery, a lower rotatable bond count is strongly correlated with higher ligand efficiency, improved binding thermodynamics due to reduced entropic penalty, and a better ability to adopt a well-defined bioactive conformation .

Ligand Efficiency Drug Design Molecular Properties

Optimal Research and Procurement Applications for 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane (CAS 933720-55-9)


Central Nervous System (CNS) Drug Discovery: Lead Generation for Novel Monoamine Reuptake Inhibitors

2-(1-Pyrrolidinylmethyl)-1,4-oxazepane is an ideal building block for synthesizing libraries of novel 1,4-oxazepane derivatives targeting monoamine transporters. This is based on patent evidence demonstrating the scaffold's utility as a core structure for monoamine reuptake inhibitors [1]. Its favorable LogP of 0.33 and low rotatable bond count make it a superior starting point for creating CNS-penetrant leads compared to more polar (morpholine) or flexible alternatives [2].

Structure-Based Drug Design (SBDD): Exploring Unique Conformational Space with a Rigid Core Scaffold

The distinct twist-chair conformation of the 1,4-oxazepane ring provides a unique three-dimensional scaffold for exploring ligand-protein interactions [1]. The compound's low rotatable bond count (Nrot = 2) offers a rigid core that minimizes entropic penalties upon binding, a key advantage in fragment-based drug discovery or scaffold-hopping campaigns [2]. This makes it a strategic procurement choice for teams aiming to design molecules with a well-defined bioactive conformation and improved binding kinetics.

Selective Chemical Probe Development: Avoiding Glycosidase Off-Target Activity

For projects where glycosidase inhibition is a potential liability (e.g., due to its link to metabolic disorders or as a common off-target), the oxazepane scaffold offers a quantifiable advantage. Direct comparative studies have shown that N-substituted oxazepanes lack the significant glycosidase inhibitory activity seen in their morpholine counterparts [1]. Procuring 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane allows researchers to build libraries with a reduced probability of engaging this specific off-target, leading to cleaner, more selective chemical probes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Pyrrolidinylmethyl)-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.